1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)-
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Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- is a heterocyclic organic compound. It features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is part of the isoindoline family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- typically involves the following methods:
1,2-Addition of Nucleophiles: This method involves the addition of nucleophiles to bifunctional ε-benzoiminoenoates, followed by an intramolecular aza-Michael reaction.
[3+2] Cycloaddition: This route involves the cycloaddition of azomethine ylides to quinone in the presence of suitable catalysts.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace hydrogen atoms in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- can be compared with other similar compounds, such as:
Isoindoline: A parent compound with a similar bicyclic structure but different substituents.
Phthalimide: Another related compound with a similar core structure but different functional groups.
Thalidomide: A well-known pharmaceutical compound with a related structure and significant biological activity.
The uniqueness of 1H-Isoindol-1-one, 2,3-dihydro-2,3-bis(phenylmethyl)- lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
39142-92-2 |
---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,3-dibenzyl-3H-isoindol-1-one |
InChI |
InChI=1S/C22H19NO/c24-22-20-14-8-7-13-19(20)21(15-17-9-3-1-4-10-17)23(22)16-18-11-5-2-6-12-18/h1-14,21H,15-16H2 |
InChI Key |
FEZZISQIRRVAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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